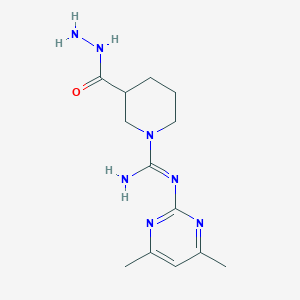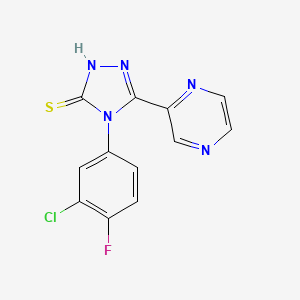
N-(4,6-dimethylpyrimidin-2-yl)-3-(hydrazinylcarbonyl)piperidine-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a piperidine ring, and a hydrazinylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-(hydrazinylcarbonyl)piperidine-1-carboximidamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine and piperidine derivatives. The synthesis may proceed through the following steps:
Formation of the hydrazinylcarbonyl intermediate: This step involves the reaction of a piperidine derivative with hydrazine under controlled conditions to form the hydrazinylcarbonyl group.
Coupling with 4,6-dimethylpyrimidine: The intermediate is then coupled with 4,6-dimethylpyrimidine using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3-(hydrazinylcarbonyl)piperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-(hydrazinylcarbonyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide: A similar compound with a benzyl group instead of the hydrazinylcarbonyl group.
N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide: Lacks the hydrazinylcarbonyl group, making it structurally simpler.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-3-(hydrazinylcarbonyl)piperidine-1-carboximidamide is unique due to the presence of the hydrazinylcarbonyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H21N7O |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
N'-(4,6-dimethylpyrimidin-2-yl)-3-(hydrazinecarbonyl)piperidine-1-carboximidamide |
InChI |
InChI=1S/C13H21N7O/c1-8-6-9(2)17-13(16-8)18-12(14)20-5-3-4-10(7-20)11(21)19-15/h6,10H,3-5,7,15H2,1-2H3,(H,19,21)(H2,14,16,17,18) |
Clave InChI |
LNRZPLKCVXIQGA-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCCC(C2)C(=O)NN)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(N)N2CCCC(C2)C(=O)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11048663.png)
![2,4-Diamino-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11048667.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B11048668.png)
![Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B11048672.png)
![4-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11048675.png)
![6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048681.png)
![4-fluoro-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B11048689.png)

![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)
![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048717.png)

![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048737.png)
![4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11048744.png)